molecular formula C9H14N2O B1430678 (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1461698-13-4

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Cat. No. B1430678
M. Wt: 166.22 g/mol
InChI Key: IUYZKCJVSORTEH-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine derivatives are known to exhibit a wide range of biological activities . The morpholine ring is a common feature in many pharmaceuticals and is used as a building block in organic synthesis . The presence of the pyridine ring could potentially contribute to the biological activity of the compound, as pyridine derivatives are known to exhibit various pharmacological properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Morpholine derivatives are generally stable compounds. They may be solids or liquids depending on their specific structures .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling “(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile”. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of morpholine derivatives is a dynamic field with potential for new discoveries. Future research could focus on exploring the biological activities of new morpholine derivatives and developing efficient methods for their synthesis .

properties

IUPAC Name

(3R)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZKCJVSORTEH-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H](OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
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(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
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(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Reactant of Route 6
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

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